REACTION_CXSMILES
|
N.C1OC1.C1OC1.C(CN)O.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22]>>[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22] |f:0.1,3.4.5|
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
ethanolamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoethanolamine diethanolamine triethanolamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO
|
Name
|
catalyst A
|
Quantity
|
50 mL
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A stainless steel tube having
|
Type
|
CUSTOM
|
Details
|
a heat-insulation was used as a reactor
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction pressure
|
Type
|
ADDITION
|
Details
|
mixing phase
|
Type
|
TEMPERATURE
|
Details
|
heat of reaction over the length of about 100 mm from the inlet at the initial stage
|
Type
|
WAIT
|
Details
|
barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer
|
Duration
|
200 h
|
Type
|
CUSTOM
|
Details
|
The results obtained
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N.C1OC1.C1OC1.C(CN)O.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22]>>[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22] |f:0.1,3.4.5|
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
ethanolamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoethanolamine diethanolamine triethanolamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO
|
Name
|
catalyst A
|
Quantity
|
50 mL
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A stainless steel tube having
|
Type
|
CUSTOM
|
Details
|
a heat-insulation was used as a reactor
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction pressure
|
Type
|
ADDITION
|
Details
|
mixing phase
|
Type
|
TEMPERATURE
|
Details
|
heat of reaction over the length of about 100 mm from the inlet at the initial stage
|
Type
|
WAIT
|
Details
|
barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer
|
Duration
|
200 h
|
Type
|
CUSTOM
|
Details
|
The results obtained
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N.C1OC1.C1OC1.C(CN)O.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22]>>[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22] |f:0.1,3.4.5|
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
ethanolamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoethanolamine diethanolamine triethanolamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO
|
Name
|
catalyst A
|
Quantity
|
50 mL
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A stainless steel tube having
|
Type
|
CUSTOM
|
Details
|
a heat-insulation was used as a reactor
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction pressure
|
Type
|
ADDITION
|
Details
|
mixing phase
|
Type
|
TEMPERATURE
|
Details
|
heat of reaction over the length of about 100 mm from the inlet at the initial stage
|
Type
|
WAIT
|
Details
|
barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer
|
Duration
|
200 h
|
Type
|
CUSTOM
|
Details
|
The results obtained
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N.C1OC1.C1OC1.C(CN)O.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22]>>[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22] |f:0.1,3.4.5|
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
ethanolamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoethanolamine diethanolamine triethanolamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO
|
Name
|
catalyst A
|
Quantity
|
50 mL
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A stainless steel tube having
|
Type
|
CUSTOM
|
Details
|
a heat-insulation was used as a reactor
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction pressure
|
Type
|
ADDITION
|
Details
|
mixing phase
|
Type
|
TEMPERATURE
|
Details
|
heat of reaction over the length of about 100 mm from the inlet at the initial stage
|
Type
|
WAIT
|
Details
|
barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer
|
Duration
|
200 h
|
Type
|
CUSTOM
|
Details
|
The results obtained
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |